![molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide CAS No. 1797184-23-6](/img/structure/B2578218.png)
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
作用机制
Target of Action
The primary target of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme known as a serine/threonine-protein kinase. It plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
This compound interacts with its target, the PIM-1 kinase, by binding to it . This binding can inhibit the activity of the kinase, leading to changes in the cellular processes that the kinase is involved in .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by PIM-1 kinase. These include pathways related to cell survival, proliferation, and differentiation . The compound’s action on PIM-1 kinase can lead to downstream effects on these pathways, potentially altering cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PIM-1 kinase activity . This can lead to changes in cell survival, proliferation, and differentiation .
生化分析
Biochemical Properties
The biochemical properties of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, pyrimidine derivatives are known to interact with a variety of biomolecules. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Cellular Effects
Pyrimidine derivatives have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is common for the effects of such compounds to change over time in laboratory settings, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of such compounds to vary with different dosages in animal models .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in a variety of metabolic pathways .
Transport and Distribution
It is common for such compounds to interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is common for such compounds to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can ensure consistent production quality.
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
6-(4-fluorophenyl)-pyrimidine-5-carbonitrile: Known for its COX-2 inhibitory potential and anti-inflammatory effects.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits potent antitubercular activity.
Uniqueness
N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide stands out due to its unique structural features, which confer specific pharmacological activities. Its ability to inhibit COX-2 and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .
属性
IUPAC Name |
N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISXBNECZQRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
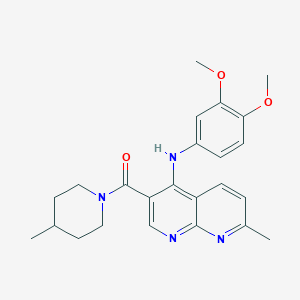

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2578143.png)
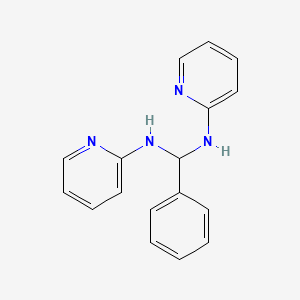
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/new.no-structure.jpg)
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)
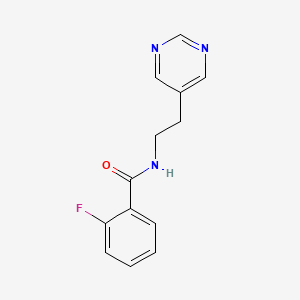
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578152.png)
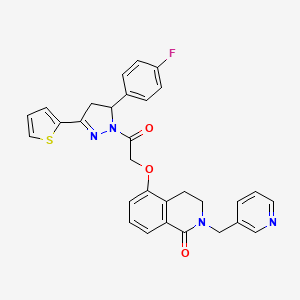
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2578156.png)
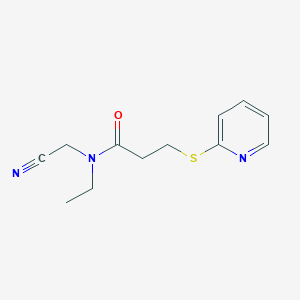
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)
